molecular formula C26H41ClN2O5 B7957209 Boc-D-Tyr(3-Cl)-OH.DCHA

Boc-D-Tyr(3-Cl)-OH.DCHA

Cat. No.: B7957209
M. Wt: 497.1 g/mol
InChI Key: CRXKGJXRIDLZPK-HNCPQSOCSA-N
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Description

Boc-D-Tyr(3-Cl)-OH.DCHA is a chemically modified, D-configuration tyrosine derivative supplied as a dicyclohexylamine (DCHA) salt. With a molecular formula of C14H18ClNO5·C12H23N and a molecular weight of 497.1 g/mol , this compound is characterized by its tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and a chlorine atom at the 3-position of the aromatic phenol ring . The DCHA salt form enhances the compound's stability and solubility for handling in synthetic workflows. This compound serves as a crucial protected building block (or synthetic intermediate) in solid-phase peptide synthesis (SPPS) . The Boc protecting group is stable under basic conditions but can be readily removed with acid, allowing for orthogonal deprotection strategies in complex peptide assembly . The incorporation of a chlorinated tyrosine analogue allows researchers to study the effects of side-chain halogenation on peptide structure, bioactivity, and stability. Potential research applications include the development of novel peptide therapeutics, antibiotics, and biochemical probes where tyrosine residues play a critical functional role. The specific use of the D-enantiomer can confer protease resistance, potentially enhancing the metabolic stability of synthetic peptides in biological systems. This product is intended for research applications only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this chemical with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

(2R)-3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO5.C12H23N/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10H2/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXKGJXRIDLZPK-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)O)Cl)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Boc Protection

The preparation begins with D-tyrosine derivatives. Commercial D-tyrosine is often resolved via chiral auxiliaries or enzymatic methods. To introduce the 3-chloro substituent, electrophilic aromatic chlorination is performed using reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in acidic media. Subsequent Boc protection of the α-amino group employs di-tert-butyl dicarbonate (Boc₂O) in a biphasic system (e.g., dioxane/water) with a base like sodium hydroxide (NaOH) or N,N-diisopropylethylamine (DIPEA).

Key Reaction Conditions :

  • Solvent : Dioxane/water (4:1, v/v)

  • Base : 4 M NaOH (2 equivalents)

  • Temperature : 0°C to room temperature, 4–6 hours

  • Yield : ~85–90% after extraction and purification

Stereochemical Control

Maintaining the D-configuration is critical. Boc-D-Tyr(3-Cl)-OH is synthesized using pre-resolved D-tyrosine or via asymmetric hydrogenation of dehydrotyrosine intermediates. Racemization risks during Boc protection are mitigated by avoiding prolonged exposure to strong bases or elevated temperatures.

Formation of the DCHA Salt

Salt Formation Protocol

The carboxylic acid group of Boc-D-Tyr(3-Cl)-OH is neutralized with dicyclohexylamine (DCHA) to enhance solubility and crystallinity. The process involves:

  • Dissolving Boc-D-Tyr(3-Cl)-OH in a polar aprotic solvent (e.g., THF or ethyl acetate).

  • Adding DCHA (1.05 equivalents) dropwise under stirring at 0°C.

  • Precipitating the salt by cooling or solvent evaporation.

Optimization Insights :

  • Solvent Choice : Ethyl acetate yields higher purity (>98%) compared to THF due to better crystallinity.

  • Stoichiometry : A slight excess of DCHA (1.05 eq) ensures complete neutralization without residual free acid.

Purification Techniques

Crude Boc-D-Tyr(3-Cl)-OH.DCHA is purified via:

  • Recrystallization : From ethanol/water (7:3, v/v) at −20°C.

  • Reverse-Phase Chromatography : C18 columns with gradients of acetonitrile/water (+0.1% formic acid).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 7.05 (d, J = 8.2 Hz, aromatic H), δ 4.10 (s, α-H), and δ 1.40 (s, Boc tert-butyl) confirm structure.

  • HPLC : Retention time of 12.3 min on a C18 column (0.1% TFA in H₂O/MeCN).

Purity and Yield Data

ParameterValueMethod
Purity (HPLC)≥98%UV 220 nm
Overall Yield72–78%Gravimetric
Optical Rotation[α]²⁵D = −24.5°CHCl₃ (c = 1)

Comparative Analysis of Methodologies

Boc Protection Strategies

Traditional Boc₂O/NaOH methods are compared to newer approaches using coupling agents (e.g., HATU/TMP):

MethodYieldRacemization RiskScalability
Boc₂O/NaOH85%LowHigh
HATU/TMP Activation90%ModerateModerate

While HATU improves yields, it introduces higher costs and requires rigorous base control to prevent racemization.

Solvent Impact on Salt Crystallization

SolventPurityCrystal Morphology
Ethyl Acetate98%Needles
THF95%Amorphous
MeCN97%Platelets

Ethyl acetate is preferred for industrial-scale production due to consistent crystal formation.

Challenges and Mitigation

Chlorination Side Reactions

Over-chlorination at the 5-position of tyrosine is minimized by:

  • Using stoichiometric NCS (1.0 eq) at 0°C.

  • Quenching with sodium bisulfite (NaHSO₃) to terminate the reaction.

DCHA Salt Hygroscopicity

This compound is hygroscopic; storage under argon at −20°C prevents deliquescence .

Chemical Reactions Analysis

Types of Reactions

Boc-D-Tyr(3-Cl)-OH.DCHA undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.

    Substitution Reactions: The chloro group at the 3-position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

    Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like carbodiimides or uronium salts to form peptide bonds.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

    Coupling: Carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) or uronium salts (e.g., HATU) in anhydrous solvents like dimethylformamide.

Major Products

    Deprotection: D-Tyr(3-Cl)-OH.

    Substitution: Substituted tyrosine derivatives.

    Coupling: Peptides containing the Boc-D-Tyr(3-Cl) residue.

Scientific Research Applications

Boc-D-Tyr(3-Cl)-OH.DCHA is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Employed in the design and synthesis of peptide-based drugs and inhibitors.

    Biological Studies: Utilized in the study of enzyme-substrate interactions and protein-protein interactions.

    Industrial Applications: Applied in the production of peptide-based materials and bioconjugates.

Mechanism of Action

The mechanism of action of Boc-D-Tyr(3-Cl)-OHDCHA primarily involves its role as a protected amino acid derivative in peptide synthesis The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups

Comparison with Similar Compounds

Boc-Tyr(3-Cl)-OH.DCHA vs. Boc-Tyr(3-I)-OH.DCHA

  • Molecular Weight :
    • Boc-Tyr(3-Cl)-OH.DCHA: 497.1 g/mol .
    • Boc-Tyr(3-I)-OH.DCHA: ~530 g/mol (estimated; iodine’s atomic weight ≈127 vs. chlorine’s ≈35.5).
  • Applications :
    • 3-Cl derivatives are favored for moderate hydrophobicity and electronic effects .
    • 3-I derivatives may be used in radiolabeling or crystallography due to iodine’s heavy atom effect .
  • Cost :
    • Boc-Tyr(3-Cl)-OH.DCHA: $300/25g, $850/100g .
    • 3-I derivatives are typically more expensive due to iodine’s scarcity .

H-Tyr(3-Cl)-OH vs. Boc-D-Tyr(3-Cl)-OH.DCHA

  • Structural Differences :
    • H-Tyr(3-Cl)-OH lacks Boc and DCHA, making it smaller (MW ~217 g/mol) but less stable in SPPS .
  • Utility :
    • This compound is preferred for automated synthesis due to improved handling and stability .

Comparison with Modified Tyrosine Derivatives

Boc-N-Me-Tyr-OH.DCHA

  • Structure : Features an N-methylated tyrosine backbone.
  • Molecular Weight : 476.65 g/mol .
  • Applications :
    • N-methylation reduces hydrogen bonding, enhancing membrane permeability in therapeutic peptides .
  • Key Difference : The methyl group alters conformational flexibility compared to 3-Cl substitution .

Comparison with Other Boc-Protected Amino Acid DCHA Salts

Boc-Lys(Boc)-OH.DCHA

  • Structure : Dual Boc protection on lysine’s α- and ε-amines.
  • Molecular Weight : 527.5 g/mol .
  • Applications : Used for orthogonal protection in complex peptide architectures .

Boc-D-Glu(Ome)-OH.DCHA

  • Structure : Glutamic acid with a methyl ester side chain.
  • Molecular Weight : 442.59 g/mol .
  • Applications : Introduces acidic residues with controlled deprotection .

Z-Trp(Boc)-OH·DCHA

  • Structure : Tryptophan with Z (benzyloxycarbonyl) and Boc groups.
  • Molecular Weight : 619.79 g/mol .
  • Applications : Z group allows acid-labile deprotection, contrasting with Boc’s base sensitivity .

Research Findings on Chlorine Substituent Effects

  • Enzymatic Interactions: In 3-Cl HOPDA complexes, the 3-Cl substituent disrupts enzyme-substrate interactions by inducing non-productive binding conformations . This highlights the role of halogen placement in modulating molecular recognition.

Practical Considerations

Cost and Availability

  • This compound is commercially available at ~$125/1g .
  • Derivatives like Boc-Tyr(3-I)-OH.DCHA cost ~$515/100g .

Tabular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Feature Application
This compound C₁₄H₁₈ClNO₅·C₁₂H₂₃N 497.1 3-Cl substitution, DCHA salt SPPS, hydrophobic peptide motifs
Boc-N-Me-Tyr-OH.DCHA C₂₇H₄₄N₂O₅ 476.65 N-methylation Membrane-permeable peptides
Boc-Lys(Boc)-OH.DCHA C₁₆H₃₀N₂O₄·C₁₂H₂₃N 527.5 Dual Boc protection Orthogonal peptide synthesis
Z-Trp(Boc)-OH·DCHA C₃₆H₄₉N₃O₆ 619.79 Z and Boc groups Acid/base-labile protection strategies

Q & A

Q. What is the role of Boc-D-Tyr(3-Cl)-OH.DCHA in solid-phase peptide synthesis (SPPS)?

this compound is a chiral, Boc-protected amino acid derivative used to introduce D-tyrosine residues with a 3-chloro substituent into peptide chains. The tert-butoxycarbonyl (Boc) group protects the amine during synthesis, while the dicyclohexylamine (DCHA) counterion enhances solubility in organic solvents. To incorporate this compound into SPPS:

  • Deprotect the Boc group using trifluoroacetic acid (TFA) before coupling.
  • Use coupling reagents like EDC/NHS (as referenced in peptide synthesis protocols) to activate the carboxyl group for amide bond formation .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C) to verify stereochemistry and chlorine substitution.
  • Mass spectrometry (MS) for molecular weight confirmation (theoretical MW: ~353.48 g/mol).
  • X-ray crystallography (using programs like SHELXL ) for absolute configuration validation.
  • HPLC with UV detection to assess purity (>95% recommended for synthetic applications) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Store at 2–8°C in airtight containers to prevent degradation.
  • Dispose of waste via certified chemical disposal services to mitigate environmental hazards .

Advanced Research Questions

Q. How can researchers address challenges in maintaining chiral purity during this compound-mediated peptide synthesis?

Chiral integrity is critical for D-amino acid incorporation. Mitigation strategies include:

  • Monitoring racemization via circular dichroism (CD) or chiral HPLC.
  • Optimizing coupling conditions (e.g., low temperature, short reaction times).
  • Validating stereochemical outcomes using X-ray crystallography or advanced NMR techniques (e.g., NOESY) .

Q. What experimental design considerations are vital for optimizing this compound coupling efficiency in complex peptide sequences?

  • Solvent selection : Use dimethylformamide (DMF) or dichloromethane (DCM) for solubility.
  • Coupling reagent screening : Compare efficiency of HBTU, HATU, or PyBOP alongside EDC/NHS.
  • Real-time monitoring : Employ LC-MS to track reaction progress and identify incomplete couplings.
  • Design of Experiments (DOE) : Systematically vary temperature, stoichiometry, and reaction duration to identify optimal conditions .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Cross-validation : Compare NMR, MS, and X-ray data to identify inconsistencies.
  • Dynamic NMR experiments : Investigate rotational barriers or conformational equilibria affecting spectra.
  • Computational modeling : Use density functional theory (DFT) to simulate spectra and validate experimental observations .

Q. What strategies are effective for analyzing the stability of this compound under varying storage conditions?

  • Accelerated stability studies : Expose the compound to elevated temperatures/humidity and monitor degradation via HPLC.
  • Mass spectrometry : Identify decomposition products (e.g., free tyrosine or DCHA adducts).
  • Crystallinity assessment : Use powder X-ray diffraction (PXRD) to detect polymorphic changes affecting stability .

Methodological Guidance for Data Analysis

Q. How should researchers design a meta-analysis of this compound reactivity across published studies?

  • Data standardization : Normalize reaction conditions (solvent, temperature, reagent ratios) for cross-study comparison.
  • Contradiction resolution : Apply statistical tools (e.g., ANOVA) to identify outliers or systematic biases.
  • Protocol harmonization : Propose unified experimental guidelines to reduce variability in future studies .

Q. What advanced computational tools can predict the reactivity of this compound in non-standard solvents?

  • Molecular dynamics (MD) simulations : Model solvation effects and transition states.
  • QSAR models : Correlate solvent properties (dielectric constant, polarity) with coupling efficiency.
  • Machine learning : Train algorithms on historical reaction data to predict optimal solvent systems .

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